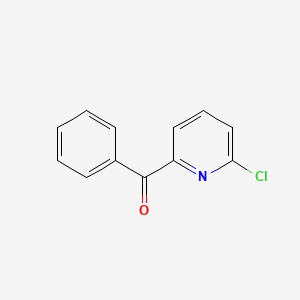

2-Benzoyl-6-chloro-pyridine

Description

2-Benzoyl-6-chloro-pyridine is a pyridine derivative featuring a benzoyl group (C₆H₅CO-) at the 2-position and a chlorine atom at the 6-position. Pyridine derivatives are critical in medicinal chemistry and materials science due to their electronic properties and versatility in substitution patterns.

Properties

CAS No. |

80099-99-6 |

|---|---|

Molecular Formula |

C12H8ClNO |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

(6-chloropyridin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C12H8ClNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H |

InChI Key |

FHMNNZHWPHLRTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-6-chloro-pyridine typically involves the chlorination of 2-benzoylpyridine. One common method is the reaction of 2-benzoylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product upon further treatment with the chlorinating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-6-chloro-pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Reduction: The carbonyl group of the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Electrophilic Substitution: Nitro or sulfonyl derivatives of this compound.

Reduction: 2-(Hydroxyphenyl)-6-chloropyridine.

Scientific Research Applications

2-Benzoyl-6-chloro-pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Benzoyl-6-chloro-pyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular regulation.

Comparison with Similar Compounds

Substituted Benzyloxy/Chloro Pyridines

Compounds with benzyloxy (C₆H₅CH₂O-) and chloro groups at the 2- and 6-positions exhibit high structural similarity to this compound:

Key Differences :

- Benzoyl vs. Benzyloxy : The benzoyl group (carbonyl-linked) in this compound is more electron-withdrawing than benzyloxy (ether-linked), which may lead to higher electrophilicity at the pyridine ring.

- Stability : Benzyloxy derivatives are less prone to hydrolysis compared to benzoyl esters, suggesting greater stability under basic conditions .

Chloro-Methoxy/Amino Pyridines

Methoxy and amino substituents introduce distinct electronic and steric effects:

Key Differences :

- Amino vs. Benzoyl: The amino group in 2-Chloro-6-ethoxypyridin-4-amine offers nucleophilic sites, contrasting with the electrophilic benzoyl group.

- Methoxy vs.

Complex Heterocyclic Derivatives

Compounds with fused ring systems demonstrate lower similarity but highlight structural diversity:

Key Differences :

- Ring Complexity : Fused rings (e.g., pyrido-pyrimidines) introduce conformational rigidity, which may limit solubility but enhance target binding in drug design .

Data Tables

Table 1: Substituent Impact on Key Properties

| Substituent | Electronic Effect | Solubility Trend | Reactivity Profile |

|---|---|---|---|

| Benzoyl (C₆H₅CO-) | Strong EWG | Low | High electrophilicity |

| Benzyloxy (C₆H₅CH₂O-) | Moderate EWG | Moderate | Stable under basic conditions |

| Methoxy (OMe) | Moderate EDG | High | Low electrophilicity |

| Amino (NH₂) | Strong EDG | High | Nucleophilic sites |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Notes on Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.